molecular formula C24H19NO2S3 B11041424 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B11041424
M. Wt: 449.6 g/mol
InChI Key: BELUBWZUPDAUHV-UHFFFAOYSA-N
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Description

The compound 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone features a 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione core substituted with a 4,4-dimethyl group and a naphthalen-2-yloxy ethanone side chain. Its molecular formula is C₂₄H₂₀NO₂S₃, with a molecular weight of approximately 458.6 g/mol. The dithioloquinoline scaffold is notable for its fused heterocyclic structure, which contributes to unique electronic and steric properties.

Synthetic routes for analogous compounds involve reactions of α-halogenated ketones with sodium ethoxide (as described in ) or oxalyl chloride-mediated cyclization (). While direct synthesis data for this specific compound is unavailable in the provided evidence, its structural analogs are typically characterized via NMR, HPLC-HRMS, and X-ray crystallography ().

Properties

Molecular Formula

C24H19NO2S3

Molecular Weight

449.6 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H19NO2S3/c1-24(2)22-21(23(28)30-29-22)18-9-5-6-10-19(18)25(24)20(26)14-27-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,14H2,1-2H3

InChI Key

BELUBWZUPDAUHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)COC4=CC5=CC=CC=C5C=C4)C(=S)SS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

    Reactivity: This compound exhibits redox properties.

    Common Reactions:

    Major Products: Dihydro derivatives, such as 1,4-dihydropyridines, are formed.

Scientific Research Applications

Mechanism of Action

    Targets: Likely interacts with cellular components involved in redox balance.

    Pathways: May modulate oxidative stress-related pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₄H₂₀NO₂S₃ 458.6 4,4-Dimethyl dithioloquinoline; naphthalen-2-yloxy ethanone
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone () C₁₅H₁₅NOS₃ 321.5 4,4,8-Trimethyl dithioloquinoline; acetyl group
2-(4-Chlorophenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-dithioloquinolin-5-yl)ethanone () C₂₁H₁₈ClNO₃S₃ 464.0 4,4-Dimethyl dithioloquinoline; 8-methoxy; 4-chlorophenoxy ethanone
2-(4-Ethylphenoxy)-1-(8-methoxy-4,4-dimethyl-1-thioxo-dithioloquinolin-5-yl)ethanone () C₂₄H₂₃NO₃S₃ 489.6 4,4-Dimethyl dithioloquinoline; 8-methoxy; 4-ethylphenoxy ethanone

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthyloxy) may hinder intermolecular interactions, affecting crystallization or binding to biological targets.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) increase electrophilicity, whereas methoxy groups () enhance solubility via polar interactions .
Physicochemical Properties

Predicted properties from analogous compounds ():

Property Target Compound (Predicted) 4,4,8-Trimethyl Analog () 4-Chlorophenoxy Analog ()
Density (g/cm³) ~1.5 Not reported 1.49
Boiling Point (°C) ~700 Not reported 713.2
pKa ~-0.6 Not reported -0.63

The target compound’s predicted pKa (-0.63) suggests strong acidity at the thione sulfur, comparable to its chlorophenoxy analog .

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